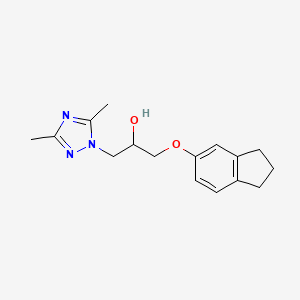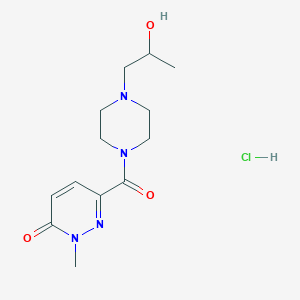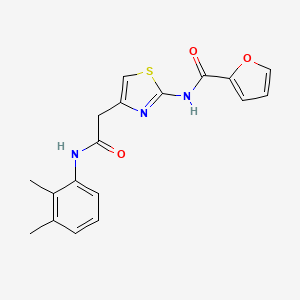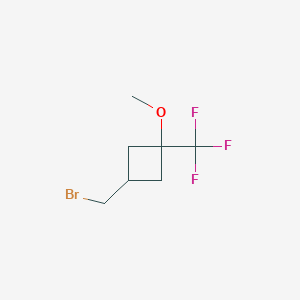
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol is a synthetic organic compound that features a unique combination of an indene moiety and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions starting from suitable precursors such as styrene derivatives.
Attachment of the Triazole Ring: The triazole ring is often introduced via a click chemistry approach, where azides and alkynes react under copper-catalyzed conditions to form the triazole ring.
Linking the Two Moieties: The final step involves the coupling of the indene and triazole structures through a propanol linker, which can be achieved using nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
化学反応の分析
Types of Reactions: 1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the triazole ring or the indene moiety.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents like alkyl halides or tosylates can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors that interact with triazole or indene structures.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
作用機序
The mechanism by which 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol exerts its effects depends on its application:
Molecular Targets: It may target specific enzymes or receptors, binding to active sites and inhibiting their function.
Pathways Involved: The compound could interfere with metabolic pathways or signal transduction pathways, leading to altered cellular responses.
類似化合物との比較
1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: Similar structure but with a different substitution pattern on the triazole ring.
1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)butan-2-ol: Similar structure but with a longer carbon chain linker.
Uniqueness: 1-(2,3-Dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-17-12(2)19(18-11)9-15(20)10-21-16-7-6-13-4-3-5-14(13)8-16/h6-8,15,20H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSCCSBMBLTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(COC2=CC3=C(CCC3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2510751.png)
![4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2510752.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2510754.png)
![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-thiazole-4-carboxylate](/img/structure/B2510755.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2510761.png)


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2510765.png)


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)urea](/img/structure/B2510771.png)

